The synthesis of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate typically involves the reaction of 2-chloropyrimidine with an indole derivative. A common method includes:
The molecular structure of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can be described as follows:
CC(=O)N1C=CC=C2C=CC(=C(C=2)C(=O)OCC)N=C1Cl
XHXCZVZHEROYPU-UHFFFAOYSA-N
The structural analysis indicates that the compound is likely to exhibit significant interactions with biological targets due to its planar structure and electron-rich regions .
Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can participate in various chemical reactions:
The products formed depend on the specific reactions and reagents used. For instance, nucleophilic substitution with an amine can yield amino-substituted derivatives.
The mechanism of action for Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate involves interactions with specific molecular targets in biological systems:
Detailed studies are necessary to elucidate the exact molecular targets and pathways involved in its pharmacological effects .
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under normal conditions |
The physical properties indicate that this compound is likely to be stable under standard laboratory conditions but may require specific handling due to its reactivity .
Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate has several applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4